2-methyl-1,2-oxazinan-4-ol hydrochloride
CAS No.: 2763760-49-0
Cat. No.: VC11582889
Molecular Formula: C5H12ClNO2
Molecular Weight: 153.6
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2763760-49-0 |
---|---|
Molecular Formula | C5H12ClNO2 |
Molecular Weight | 153.6 |
Introduction
Chemical Identity and Structural Features
The molecular formula of 2-methyl-1,2-oxazinan-4-ol hydrochloride is C₆H₁₂ClNO₂, with a molecular weight of 181.62 g/mol. The core structure consists of a partially saturated 1,2-oxazine ring, where oxygen and nitrogen occupy positions 1 and 2, respectively. The methyl group at position 2 and hydroxyl group at position 4 introduce steric and electronic modifications that influence reactivity and solubility .
Key Structural Attributes:
-
Ring system: 1,2-oxazinan (six-membered ring with O and N atoms).
-
Substituents: 2-methyl, 4-hydroxy, and protonated amine hydrochloride.
-
Chirality: The presence of stereogenic centers at positions 2 and 4 necessitates enantioselective synthesis .
Synthesis and Reaction Pathways
Cyclization Strategies
The synthesis of 1,2-oxazine derivatives often employs [3+3] cyclization reactions. For example, lithiated alkoxyallenes reacting with nitrones yield enantiopure 3,6-dihydro-2H-1,2-oxazines . Adapting this methodology, 2-methyl-1,2-oxazinan-4-ol could be synthesized via:
-
Precursor preparation: β-enamino ketoesters or hydroxylamine hydrochloride intermediates .
-
Cyclization: Acid- or base-catalyzed ring closure to form the oxazinan backbone.
-
Salt formation: Treatment with HCl to produce the hydrochloride salt .
Proposed Reaction Scheme:
Challenges in Synthesis
-
Regioselectivity: Competing pathways may yield regioisomers, necessitating chiral HPLC or crystallization for purification .
-
Stability: The hydroxyl group at position 4 may necessitate protective groups (e.g., tert-butyldimethylsilyl) during synthesis .
Physicochemical Properties
Solubility and Stability
-
Solubility: High solubility in polar solvents (water, methanol) due to the hydrochloride salt .
-
Stability: Hygroscopic nature requires storage under inert atmosphere at room temperature .
Table 1: Predicted Physicochemical Parameters
Property | Value |
---|---|
Boiling point | 290–310 °C (decomposes) |
Density | 1.25–1.35 g/cm³ |
pKa (amine) | ~8.5–9.5 (protonated form) |
LogP | -1.2 (indicative of hydrophilicity) |
Spectroscopic Characterization
-
¹H NMR: Expected signals include a triplet for the methyl group (δ 1.2–1.4 ppm) and a broad singlet for the hydroxyl proton (δ 5.0–5.5 ppm) .
-
¹³C NMR: Peaks corresponding to the oxazinan ring carbons (δ 60–80 ppm) and methyl group (δ 20–25 ppm) .
Applications in Organic and Medicinal Chemistry
Building Block for Heterocycles
1,2-oxazine derivatives serve as precursors to aminopolyols and pyrrolidines . For instance, samarium diiodide-mediated ring-opening of 2-methyl-1,2-oxazinan-4-ol hydrochloride could yield chiral amino alcohols for asymmetric catalysis.
Analytical and Regulatory Considerations
Quality Control
-
Purity assessment: Reverse-phase HPLC with UV detection (λ = 210–220 nm) .
-
Impurity profiling: Identification of regioisomers and decomposition products (e.g., free amine) .
Future Directions and Challenges
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume